The Chemical Ecology of Ascr#18: A Technical Overview for Researchers
The Chemical Ecology of Ascr#18: A Technical Overview for Researchers
An In-depth Guide to the Structure, Function, and Analysis of a Key Nematode Signaling Molecule
Ascr#18, a member of the ascaroside family of nematode-derived signaling molecules, has emerged as a pivotal compound in the study of inter-kingdom communication and plant immunity. Initially identified as a component of nematode pheromone systems, Ascr#18 is now recognized as the first Nematode-Associated Molecular Pattern (NAMP) that can elicit broad-spectrum disease resistance in plants.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and analytical methodologies related to Ascr#18, tailored for researchers in the fields of chemical biology, plant science, and drug development.
Chemical Structure and Properties of Ascr#18
Ascr#18 is a glycoside composed of the dideoxy sugar ascarylose linked to a fatty acid-derived side chain. Its systematic IUPAC name is (10R)-10-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxyundecanoic acid.[4] The molecule's amphiphilic nature, conferred by the hydrophilic sugar moiety and the lipophilic side chain, is crucial for its biological activity.
Below is a simplified 2D representation of the chemical structure of Ascr#18, generated using the DOT language.
Caption: A simplified diagram illustrating the key components of the Ascr#18 molecule.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C17H32O6 | [4][5][6] |
| Molecular Weight | 332.43 g/mol | [4][5][6] |
| CAS Number | 1355681-10-5 | [5][7] |
| Solubility | Soluble in DMSO (120 mg/mL) | [5][8] |
| Biological Concentration for Plant Response | Picomolar to micromolar range | [3] |
Biological Function and Signaling Pathways
Ascr#18 is a potent elicitor of plant defense responses, conferring resistance against a wide array of pathogens including viruses, bacteria, fungi, and other nematodes.[1][3][7] This protective effect is initiated through the plant's innate immune system, which recognizes Ascr#18 as a molecular signature of nematode presence.
Plant Immune Activation
In plants, Ascr#18 is perceived by the leucine-rich repeat (LRR) receptor protein NILR1, which triggers a cascade of downstream signaling events characteristic of Pattern-Triggered Immunity (PTI).[2][9] This signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related hormones such as salicylic acid (SA) and jasmonic acid (JA).[1][3] The activation of these pathways leads to the expression of defense-related genes, such as PR1 and PDF1.2, and the accumulation of antimicrobial compounds.[3][10]
Caption: Ascr#18-induced Pattern-Triggered Immunity (PTI) in plants.
Auxin Signaling Repression: An Alternative Defense Mechanism
Recent studies have revealed a novel defense mechanism activated by Ascr#18 that operates independently of the canonical PTI pathway.[2][9] This mechanism involves the repression of auxin transport and signaling.[2][9] By downregulating auxin-related genes, such as the influx carrier AUX1, Ascr#18 interferes with the establishment of nematode feeding sites, which are highly dependent on auxin signaling.[2][9] This mode of action provides an additional layer of defense against parasitic nematodes.
Metabolic Conversion in Plants
Plants are not passive recipients of the Ascr#18 signal. They can metabolically alter Ascr#18 through the peroxisomal β-oxidation pathway, converting it into shorter-chain ascarosides like ascr#9.[2][11][12] This metabolic editing is significant, as ascr#9 has been shown to act as a nematode repellent, actively deterring nematodes from the plant.[2]
Caption: Metabolic conversion of Ascr#18 to Ascr#9 in plants leads to nematode repellence.
Experimental Protocols
Ascaroside Extraction and Analysis
The analysis of ascarosides from biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS).[13][14][15]
Protocol for Ascaroside Extraction from Nematode Culture Medium:
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Culture Growth: Grow nematodes in a liquid culture medium for a specified period (e.g., 7-9 days).[14][16]
-
Harvesting: Separate the nematodes from the culture medium by centrifugation.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a C18 SPE cartridge to capture the lipophilic ascarosides.
-
Elution: Elute the ascarosides from the cartridge using a solvent with higher organic content, such as methanol.
-
Concentration: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis.
LC-MS Analysis:
-
Column: A C18 reversed-phase column is commonly used for separation.[16]
-
Mobile Phase: A gradient of water and acetonitrile, often with a formic acid modifier, is employed.
-
Mass Spectrometry: Detection is typically performed using an electrospray ionization (ESI) source, operating in either positive or negative ion mode.[13][15] Ascarosides can be identified and quantified by comparing their retention times and mass-to-charge ratios (m/z) to synthetic standards.[14]
Plant Immunity Assays
Protocol for Testing Ascr#18-Induced Pathogen Resistance:
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Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tomato) under controlled conditions.
-
Ascr#18 Treatment: Treat the plant roots by immersing them in a solution containing Ascr#18 at a specific concentration (e.g., 1 µM) for 24 hours.[3] Control plants are treated with a mock solution.
-
Pathogen Inoculation: Inoculate the leaves of both treated and control plants with a pathogen (e.g., Pseudomonas syringae).[3]
-
Disease Assessment: Monitor the development of disease symptoms over several days. Quantify pathogen growth by, for example, counting bacterial colony-forming units.
-
Gene Expression Analysis (RT-qPCR): Harvest plant tissue at various time points after treatment to analyze the expression of defense-related genes. Total RNA is extracted, converted to cDNA, and used for quantitative real-time PCR with primers specific to genes of interest (e.g., PR1, PDF1.2).[2][3]
Caption: Experimental workflow for assessing Ascr#18-induced pathogen resistance in plants.
Conclusion
Ascr#18 is a multifaceted signaling molecule with significant implications for both nematode biology and plant-pathogen interactions. Its ability to activate robust defense responses in a wide range of plants makes it a promising candidate for the development of novel, environmentally friendly crop protection strategies. The detailed understanding of its chemical structure, biological function, and the signaling pathways it modulates provides a solid foundation for future research and application in agriculture and beyond. The experimental protocols outlined in this guide offer a starting point for researchers aiming to investigate the fascinating world of ascaroside-mediated chemical communication.
References
- 1. researchgate.net [researchgate.net]
- 2. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conserved nematode signalling molecules elicit plant defenses and pathogen resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Npc322524 | C17H32O6 | CID 71514784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Ascr#18|1355681-10-5|COA [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Ascaroside#18 Promotes Plant Defence by Repressing Auxin Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modular and scalable synthesis of nematode pheromone ascarosides: implications in eliciting plant defense response - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nematode Signaling Molecules Are Extensively Metabolized by Animals, Plants, and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
